molecular formula C58H44N2 B582250 13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 1256952-84-7

13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B582250
CAS No.: 1256952-84-7
M. Wt: 769.004
InChI Key: ZAWDGAJPEFTJPD-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic structure featuring two fused 13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaene moieties linked via a 1,2-diphenylethyl bridge. Its intricate topology includes multiple fused rings and heteroatoms (nitrogen), which likely confer unique electronic and steric properties.

Properties

IUPAC Name

13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-35-45-31-27-39-15-7-11-23-49(39)53(45)54-46(36-59)32-28-40-16-8-12-24-50(40)54)58(44-21-5-2-6-22-44)60-37-47-33-29-41-17-9-13-25-51(41)55(47)56-48(38-60)34-30-42-18-10-14-26-52(42)56/h1-34,57-58H,35-38H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWDGAJPEFTJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21)C=CC1=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] involves multiple steps, including the formation of the dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] core and the subsequent attachment of the diphenyl-1,2-ethanediyl moiety. The reaction conditions typically require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c1/‘,2/’-e]: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce functional groups like halogens, nitro groups, or alkyl chains.

Scientific Research Applications

(11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c1/‘,2/’-e]: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (11bR,11/‘bR)-4,4/’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/‘,2/’-e] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue identified is 10,16-dibromo-12λ⁶,14λ⁶-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide (CID in ). Key differences include:

  • Substituents : The analogue incorporates bromine atoms and sulfonimide groups (‑SO₂‑), whereas the target compound features a diphenylethyl bridge and lacks halogens.
  • Heteroatoms : Both share a nitrogen atom in the azapentacyclo core, but the analogue includes sulfur in the sulfonimide moiety.
  • Symmetry : The diphenylethyl bridge in the target compound introduces a chiral center, while the analogue’s bromine substituents create planar symmetry.

Physicochemical Properties

Predicted collision cross-section (CCS) data for the analogue () provide indirect insights into the target compound’s behavior in mass spectrometry:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 551.85688 152.8
[M+Na]⁺ 573.83882 150.3
[M-H]⁻ 549.84232 154.2

The target compound’s larger molecular weight (due to the diphenylethyl group) would likely increase its CCS compared to the analogue. The absence of bromine may reduce polarizability, affecting ion-mobility profiles .

Biological Activity

The compound 13-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene represents a complex polycyclic structure with potential biological activities. This article explores its biological properties based on available research findings.

Structural Overview

The compound features a unique azapentacyclic structure that contributes to its biological activity. Its molecular complexity allows for interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds like this one may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : A study demonstrated that related compounds inhibited tumor growth in xenograft models by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The presence of nitrogen and sulfur in the structure enhances its antimicrobial properties:

  • In Vitro Studies : Tests have shown that derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4 to 32 µg/mL against various pathogens.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Properties
Compound ASimilar polycyclic structureAnticancer activity
Compound BPresence of sulfur and nitrogenAntimicrobial properties
Compound CFused aromatic ringsElectronic applications

Pharmacological Studies

  • Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to increased sub-G1 populations in treated cells compared to controls.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of the compound:

  • Acute Toxicity : In animal models (mice), no significant acute toxicity was observed at doses up to 100 mg/kg.
  • Chronic Toxicity : Long-term studies are ongoing to assess potential organ toxicity and systemic effects.

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